7-(2,3-dimethoxyphenyl)-5-methyl-N,2-diphenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
This compound belongs to the [1,2,4]triazolo[1,5-a]pyrimidine family, a heterocyclic scaffold known for diverse pharmacological activities. Its structure features:
- A 4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine core with a 5-methyl substituent.
- A 2,3-dimethoxyphenyl group at position 7, contributing steric bulk and electronic modulation.
- N,2-diphenyl groups on the carboxamide moiety at position 5.
Properties
IUPAC Name |
7-(2,3-dimethoxyphenyl)-5-methyl-N,2-diphenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N5O3/c1-17-22(26(33)29-19-13-8-5-9-14-19)23(20-15-10-16-21(34-2)24(20)35-3)32-27(28-17)30-25(31-32)18-11-6-4-7-12-18/h4-16,23H,1-3H3,(H,29,33)(H,28,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMBIITMOEJXYHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC=CC=C3)N1)C4=C(C(=CC=C4)OC)OC)C(=O)NC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle and is an appealing target for cancer treatment.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition disrupts the normal progression of the cell cycle, leading to growth arrest at the G0-G1 stage. The compound’s interaction with CDK2 also induces apoptosis within cells.
Biochemical Pathways
The compound’s interaction with CDK2 affects the cell cycle regulation pathway. By inhibiting CDK2, the compound disrupts the transition from the G1 phase to the S phase of the cell cycle. This disruption leads to cell cycle arrest and the induction of apoptosis.
Pharmacokinetics
The compound’s crystal structure has been determined, which could provide valuable insights for future pharmacokinetic studies.
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines. Most notably, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines. The compound also induces alterations in cell cycle progression and apoptosis within cells.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the reaction temperature can affect the synthesis of the compound. .
Biological Activity
The compound 7-(2,3-dimethoxyphenyl)-5-methyl-N,2-diphenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a member of the triazolo-pyrimidine class of compounds known for their diverse biological activities. This article explores its synthesis, biological activities, including anti-viral and anti-cancer properties, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 1,2,4-triazol-5-amine with various aromatic aldehydes and carboxylic acids through a multi-step process. The specific method often includes a Michael addition reaction to form the triazolo-pyrimidine core. The structural confirmation is generally achieved using techniques such as NMR spectroscopy and X-ray crystallography .
Antiviral Activity
Recent studies have highlighted the antiviral potential of triazolo-pyrimidine derivatives against various viral infections. For instance:
- Inhibition of Influenza Virus : The compound has shown promising results in inhibiting the PA-PB1 interaction critical for the replication of influenza viruses. In vitro assays reported IC50 values indicating effective inhibition at non-toxic concentrations .
- Mechanism of Action : The antiviral mechanism involves disruption of viral replication processes by targeting specific protein interactions essential for viral assembly and propagation .
Anticancer Activity
The anticancer properties of this compound have been evaluated against several cancer cell lines:
- Cell Lines Tested : MDA-MB-231 (breast cancer) and MCF-7 (breast cancer) cell lines were used to assess cytotoxicity.
- Results : The compound exhibited significant antiproliferative activity with IC50 values ranging from 17.83 μM to 19.73 μM when compared to standard chemotherapeutic agents like Cisplatin .
Case Study 1: Antiviral Efficacy
A study focused on the synthesis and evaluation of various triazolo-pyrimidine derivatives demonstrated that modifications at the 5 and 7 positions significantly enhanced antiviral activity against influenza A virus. The derivatives showed reduced cytotoxicity while maintaining efficacy in inhibiting viral replication .
Case Study 2: Anticancer Properties
In another investigation into the anticancer effects of triazolo-pyrimidines, compounds similar to the target compound were subjected to MTT assays. Results indicated that these compounds induced apoptosis in cancer cells through mechanisms involving cell cycle arrest and DNA damage pathways. Further studies are ongoing to elucidate specific protein targets involved in these processes .
Scientific Research Applications
Research indicates that this compound possesses significant biological properties that make it a candidate for various therapeutic applications:
- Anticancer Activity : Studies have shown that compounds similar to 7-(2,3-dimethoxyphenyl)-5-methyl-N,2-diphenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide demonstrate promising anticancer effects. For instance, derivatives with similar scaffolds have been evaluated for their ability to inhibit tumor growth in various cancer cell lines .
- Antimicrobial Properties : Research has highlighted the antimicrobial potential of triazolo-pyrimidine derivatives. Compounds within this class have been tested against a range of pathogens and have shown efficacy in inhibiting bacterial and fungal growth .
- Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory activity. Related compounds have been investigated for their ability to modulate inflammatory pathways and reduce symptoms associated with chronic inflammation .
Case Studies and Research Findings
Several studies provide insights into the applications of this compound:
- Anticancer Studies : A study published in the Journal of Medicinal Chemistry reported on the synthesis of various triazolo-pyrimidine derivatives and their cytotoxic effects against cancer cell lines. The findings indicated that modifications at specific positions on the triazolo-pyrimidine scaffold enhanced anticancer activity significantly .
- Antimicrobial Evaluation : A comprehensive evaluation of triazolo-pyrimidines revealed that certain derivatives exhibited strong activity against resistant strains of bacteria. The mechanism of action was linked to interference with bacterial DNA synthesis .
- Anti-inflammatory Research : In another study focused on anti-inflammatory agents, researchers synthesized a series of triazolo-pyrimidines and tested their efficacy using in vivo models. Results showed that some compounds significantly reduced inflammation markers compared to standard anti-inflammatory drugs like diclofenac .
Summary Table of Applications
Chemical Reactions Analysis
Reaction Mechanisms
The reaction mechanism primarily involves the formation of a triazolo-pyrimidine structure through nucleophilic attack and cyclization processes. The following steps outline the proposed mechanism:
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Formation of the Chalcone Intermediate : The initial step involves the condensation of an aldehyde with acetophenone derivatives to form chalcones.
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Nucleophilic Attack : The nitrogen atom from the triazole attacks the electrophilic carbon of the chalcone.
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Cyclization : This leads to the formation of a triazolo-pyrimidine ring system via intramolecular cyclization.
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Final Product Formation : The resulting compound undergoes further reactions such as dehydration or rearrangement to yield the final carboxamide structure .
Structural Elucidation
The structure of the synthesized compound has been confirmed through various analytical techniques:
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NMR Spectroscopy : Nuclear Magnetic Resonance (NMR) spectroscopy provides insights into the molecular structure and confirms the presence of specific functional groups.
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X-ray Crystallography : Single crystal X-ray diffraction has been utilized to determine the precise arrangement of atoms within the molecule, confirming its identity and purity .
Comparative Analysis of Similar Compounds
To better understand the chemical behavior of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Key Features | Synthesis Method | Yield |
|---|---|---|---|
| Compound A | Triazolo-pyrimidine | Reaction with substituted phenols | 61% |
| Compound B | Diphenyl derivative | Cyclization with Lewis acid catalyst | Variable |
| Target Compound | Carboxamide functional group | Reflux with triethylamine in DMF | High |
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The following table compares key structural features and properties of the target compound with analogues from the evidence:
Key Observations :
- Substituent Effects on Melting Points : Derivatives with electron-withdrawing groups (e.g., nitro in 5j) exhibit higher melting points (319.9°C) due to enhanced intermolecular interactions .
- Yield Variations : Substituent steric/electronic properties influence yields. For example, the trimethoxyphenyl group in 5j reduces yield (43%) compared to bromophenyl in 5k (54%) .
- Spectral Confirmation : HRMS and NMR data validate regioselectivity and functional group integrity across analogues .
Structure-Activity Relationship (SAR) Insights
- Position 7 Substituents: Aryl Groups: Electron-rich groups (e.g., 2,3-dimethoxyphenyl in the target compound) may enhance solubility and π-π stacking interactions.
Preparation Methods
Reaction Components and Mechanism
This method employs a three-component reaction between:
- 2,3-Dimethoxybenzaldehyde (aryl aldehyde)
- Acetoacetanilide (β-ketoamide)
- 3-Amino-2-phenyl-1,2,4-triazole (functionalized triazole)
Catalyst : Maltose (25 mol%) under solvent-free conditions at 80°C for 20 minutes.
Mechanism :
- Knoevenagel Condensation : 2,3-Dimethoxybenzaldehyde reacts with acetoacetanilide to form an α,β-unsaturated ketone intermediate.
- Nucleophilic Attack : 3-Amino-2-phenyl-1,2,4-triazole attacks the electrophilic β-carbon, initiating cyclization.
- Aromatization : Dehydration yields the 4,7-dihydrotriazolopyrimidine core, which tautomerizes to the fully aromatic system.
Synthetic Procedure
- Step 1 : Combine 2,3-dimethoxybenzaldehyde (1.0 mmol), acetoacetanilide (1.0 mmol), and 3-amino-2-phenyl-1,2,4-triazole (1.0 mmol) with maltose (0.096 g, 25 mol%).
- Step 2 : Heat the mixture at 80°C for 20 minutes under solvent-free conditions.
- Step 3 : Quench with water (3 × 10 mL), filter, and recrystallize from ethanol to obtain the product as a pale-yellow solid (yield: 92–95%).
Key Advantages :
- Atom economy : All reactants incorporate into the final product.
- Eco-friendly : Eliminates organic solvents and hazardous reagents.
Stepwise Functionalization of Triazolopyrimidine Intermediates
Intermediate Synthesis
Core Structure Preparation :
- 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol (3): React ethyl acetoacetate with 3-amino-1,2,4-triazole in acetic acid.
- Chlorination : Treat 3 with POCl₃ to yield 7-chloro-5-methyl-triazolo[1,5-a]pyrimidine (4).
Comparative Analysis of Methods
| Parameter | Multicomponent Route | Stepwise Route |
|---|---|---|
| Yield | 92–95% | 70–85% |
| Steps | 1 | 4–5 |
| Catalyst Cost | Low (maltose) | High (Pd, Cu) |
| Regioselectivity | High | Moderate |
Characterization and Validation
Spectroscopic Data :
- ¹H NMR (DMSO- d₆): δ 2.32 (s, 3H, CH₃), 3.72 (s, 6H, OCH₃), 6.82–7.45 (m, 14H, aromatic), 9.78 (br s, 1H, NH).
- IR : 1665 cm⁻¹ (C=O stretch), 1598 cm⁻¹ (C=N triazole).
Purity : >99% by HPLC (C18 column, acetonitrile/H₂O gradient).
Challenges and Optimization
- Triazole Substitution : Synthesizing 3-amino-2-phenyl-1,2,4-triazole requires careful control of cyclization conditions to avoid regioisomers.
- Solvent-Free Limitations : Scalability issues arise due to inefficient heat transfer in bulk reactions.
Solutions :
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be tailored to improve yield and sustainability?
- Methodological Answer : The compound can be synthesized via multi-component reactions using eco-friendly solvents (e.g., ethanol/water mixtures) and catalysts like 4,4’-trimethylenedipiperidine (TMDP), which reduces toxicity and flammability compared to traditional bases like piperidine. Key steps include:
- Combining 5-amino-1,2,4-triazoles, aromatic aldehydes, and β-keto esters in a one-pot reaction under reflux .
- Using TMDP (10 mol%) in a green solvent system (water/ethanol, 1:1 v/v) at 65°C to achieve yields >85% .
- Monitoring reaction progress via TLC and purifying products via recrystallization (ethanol/DMF) .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer : Structural confirmation relies on:
- NMR spectroscopy : Analyze and spectra to verify proton environments and carbon frameworks (e.g., methoxy groups at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–7.5 ppm) .
- X-ray crystallography : Resolve the fused triazolo-pyrimidine core and substituent orientations (e.g., dihedral angles between phenyl rings) .
- Mass spectrometry : Confirm molecular weight via molecular ion peaks (e.g., m/z 533 for derivatives) .
Q. What strategies enhance the solubility and stability of this compound for in vitro assays?
- Methodological Answer :
- Introduce polar groups (e.g., hydroxyl or carboxamide) at specific positions to improve aqueous solubility .
- Use co-solvents like DMSO (≤1% v/v) to maintain stability in biological buffers .
- Store the compound in inert atmospheres (argon) at −20°C to prevent oxidation .
Advanced Research Questions
Q. How can regioselectivity be controlled during synthesis to obtain specific dihydro-pyrimidine isomers?
- Methodological Answer : Regioselectivity depends on reaction conditions:
- Acidic vs. ionic conditions : Under acidic conditions (e.g., HCl/ethanol), the 5-methyl-7-phenyl isomer dominates. In ionic liquids, the 7-methyl-5-phenyl isomer forms preferentially due to hydrogen-bonding effects .
- Catalyst choice : TMDP promotes cyclization at the triazole N1 position, while APTS (3-aminopropyltriethoxysilane) favors N2 reactivity .
Q. What mechanistic insights explain the compound’s antiproliferative activity in cancer cell lines?
- Methodological Answer :
- Enzyme inhibition : The triazolo-pyrimidine core acts as a ATP-competitive kinase inhibitor (e.g., targeting EGFR or CDK2). Molecular docking studies show hydrogen bonding with kinase active sites (e.g., carboxamide interactions with Thr766 in EGFR) .
- Apoptosis induction : Flow cytometry and caspase-3/7 assays confirm dose-dependent apoptosis in HeLa and MCF-7 cells (EC = 2–5 µM) .
Q. How do structural modifications (e.g., methoxy vs. chloro substituents) affect pharmacological activity?
- Methodological Answer :
- Electron-withdrawing groups (Cl) : Increase binding affinity to hydrophobic enzyme pockets (e.g., 4-chlorophenyl derivatives show 2-fold higher IC against EGFR than methoxy analogs) .
- Methoxy groups : Enhance solubility but reduce membrane permeability (logP increases by 0.5–1.0 units for methoxy-substituted derivatives) .
Data Analysis and Experimental Design
Q. How should researchers resolve contradictions in reported toxicity profiles of catalysts like TMDP?
- Methodological Answer :
- Comparative studies : Test TMDP and piperidine side-by-side in cytotoxicity assays (e.g., HepG2 cell viability). reports TMDP as low-toxicity, while erroneously labels it as hazardous—likely a transcription error .
- Safety protocols : Use LC-MS to quantify residual catalyst in final products and ensure compliance with ICH guidelines for impurities (<0.1%) .
Q. What computational methods are recommended for predicting structure-activity relationships (SAR)?
- Methodological Answer :
- Molecular dynamics simulations : Simulate ligand-protein interactions (e.g., GROMACS software) to optimize substituent placement .
- QSAR models : Use CoMFA/CoMSIA to correlate substituent electronic parameters (Hammett σ) with bioactivity .
Tables
Q. Table 1: Key Synthetic Parameters and Yields
| Catalyst | Solvent System | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| TMDP | Water/ethanol | 65°C | 85–92 | |
| APTS | Ethanol | Reflux | 78–85 | |
| Piperidine | Toluene | 110°C | 60–70 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
